molecular formula C21H22N4O6S B2989823 3,4,5-triethoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 330190-86-8

3,4,5-triethoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2989823
CAS No.: 330190-86-8
M. Wt: 458.49
InChI Key: SFRCYEOXHGEVPS-UHFFFAOYSA-N
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Description

3,4,5-Triethoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide (molecular formula: C21H22N4O6S; molecular weight: 458.49 g/mol) is a 1,3,4-thiadiazole derivative characterized by a benzamide core substituted with triethoxy groups at the 3, 4, and 5 positions, and a 3-nitrophenyl moiety attached to the thiadiazole ring .

Properties

IUPAC Name

3,4,5-triethoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O6S/c1-4-29-16-11-14(12-17(30-5-2)18(16)31-6-3)19(26)22-21-24-23-20(32-21)13-8-7-9-15(10-13)25(27)28/h7-12H,4-6H2,1-3H3,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFRCYEOXHGEVPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(S2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,4,5-triethoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including anticancer properties and mechanisms of action, supported by relevant research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C15_{15}H18_{18}N4_{4}O3_{3}S
  • Molecular Weight : 342.39 g/mol
  • IUPAC Name : this compound
  • SMILES Notation : CCOC(=O)N(C(COC)OC)c1ccc(NC(=O)c2nnc(S)N(C(=O)c3ccccc3)C(=O)c2)cc1

Biological Activity Overview

Recent studies have highlighted the compound's diverse biological activities:

Anticancer Activity

Research has shown that derivatives of thiadiazole compounds exhibit significant anticancer activity. For instance, a study evaluated various thiadiazole derivatives against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that compounds similar to this compound demonstrated promising cytotoxic effects with IC50_{50} values in the micromolar range .

The proposed mechanisms for the anticancer activity include:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
  • Aromatase Inhibition : Some derivatives have been reported to inhibit aromatase activity in MCF-7 cells with IC50_{50} values indicating effective inhibition .

Case Studies

  • Study on Thiadiazole Derivatives :
    • A series of thiadiazole derivatives were synthesized and tested for their anticancer properties. Among them, certain compounds showed IC50_{50} values lower than that of cisplatin against MCF-7 and A549 cell lines .
    • Table 1 summarizes the IC50_{50} values for selected compounds:
    Compound IDCell LineIC50_{50} (µM)
    Compound AMCF-70.084 ± 0.020
    Compound BA5490.034 ± 0.008
    This compoundMCF-7TBD
  • Mechanistic Insights :
    • The compound's ability to induce apoptosis was evaluated using flow cytometry and western blot analysis for apoptotic markers such as caspases and PARP cleavage. Results indicated a significant increase in apoptosis in treated cells compared to controls .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Thiadiazole-Benzamide Derivatives

Compound Name Substituents (Benzamide/Thiadiazole) Key Biological Activities Key Findings
Target Compound 3,4,5-Triethoxy / 3-Nitrophenyl Anticancer (inferred) Enhanced lipophilicity and electronic modulation due to nitro group .
4-Chloro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide 4-Chloro / 3-Nitrophenyl Antimicrobial (P. aeruginosa) Nitro group correlates with strong antibacterial activity .
4-Methoxy-N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide 4-Methoxy / 4-Nitrophenyl Antimicrobial (P. aeruginosa) Nitro positional isomerism reduces activity compared to 3-nitro derivatives .
3-Fluoro-N-[5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl]benzamide 3-Fluoro / Pyridin-2-yl Not reported Fluorine substituents improve metabolic stability but reduce polarity .
N-({5-[(3-Nitrobenzylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide (9i) Sulfonyl / 3-Nitrobenzylidene Antioxidant (ABTS•+ scavenging) Nitrobenzylidene group enhances radical scavenging (IC50: 12.4 μM) .

Pharmacological Activity Trends

  • Antimicrobial Activity: Compounds with nitro groups on the thiadiazole ring (e.g., 3-nitrophenyl in the target compound) exhibit superior activity against Gram-negative bacteria like P. aeruginosa compared to methoxy or halogenated analogues . The electron-withdrawing nitro group may enhance binding to bacterial enzymes or disrupt membrane integrity.
  • Antioxidant Potential: Derivatives with sulfonamide linkers and nitrobenzylidene moieties (e.g., compound 9i) demonstrate potent ABTS•+ scavenging (IC50 ~12 μM), outperforming trolox (IC50: 18 μM) . The target compound’s triethoxy groups may contribute to antioxidant effects, though experimental data are lacking.
  • Anticancer Activity : While direct data on the target compound are unavailable, structurally similar 1,3,4-thiadiazoles induce apoptosis and cell cycle arrest in cancer cells via modulation of caspase-3 and Bcl-2 pathways . The triethoxy groups may enhance cellular uptake, a critical factor in anticancer efficacy.

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